N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
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Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as DMF 10, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A significant application of benzothiazole derivatives is in the synthesis of heterocyclic compounds. For instance, the iodine-promoted ring-opening methylation of benzothiazoles using dimethyl sulphite as a methylating agent showcases a method for the efficient synthesis of N-methyl-N-(o-methylthio)phenyl amides. This method facilitates the direct construction of N-Me and S-Me bonds in a one-pot reaction through the decomposition of benzothiazoles (Guo et al., 2021).
Material Science Applications
Benzothiazole derivatives play a role in materials science, particularly in the development of solar cell technologies. The manipulation of polymer-solvent interactions using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in solutions of poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) can fine-tune the morphology of solar cell active layers. This adjustment leads to improved domain structure and hole mobility, significantly enhancing photovoltaic performance and increasing power conversion efficiency (Chu et al., 2011).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, benzothiazole derivatives have been investigated for their biological activity. For example, microwave-assisted synthesis of acridine-acetazolamide conjugates derived from benzothiazole has shown inhibition effects on human carbonic anhydrase isoforms, indicating potential therapeutic applications. These compounds have demonstrated inhibition in low micromolar and nanomolar ranges, suggesting their significance in the development of new inhibitors for medical use (Ulus et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have also been explored for their corrosion inhibition properties. Studies on the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions have revealed their potential as effective corrosion inhibitors. This application is crucial in extending the lifespan of metal components in industrial systems (Hu et al., 2016).
properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-13-16(2)21-20(14-15)30-23(24-21)25-22(27)17-9-11-19(12-10-17)31(28,29)26(3)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEHJRAEASKAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
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